Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate
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Overview
Description
Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate is an organic compound that belongs to the class of trifluoromethylated amino esters This compound is characterized by the presence of a trifluoromethyl group, a benzylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate typically involves the reaction of methyl 3-(trifluoromethyl)-3-methylbutanoate with benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. The industrial methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The benzylamino group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzylamino)-3-(4-nitrophenyl)propanoate: Similar structure but with a nitrophenyl group.
Methyl 3-(benzylamino)-3-(4-methoxyphenyl)propanoate: Contains a methoxyphenyl group instead of a trifluoromethyl group.
Methyl 3-(benzylamino)-3-(4-chlorophenyl)propanoate: Features a chlorophenyl group.
Uniqueness
Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16F3NO2 |
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Molecular Weight |
275.27 g/mol |
IUPAC Name |
methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate |
InChI |
InChI=1S/C13H16F3NO2/c1-12(13(14,15)16,8-11(18)19-2)17-9-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3 |
InChI Key |
PHWDQMBLDCKKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)(C(F)(F)F)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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